[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate [(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 202739-37-5
VCID: VC3233417
InChI: InChI=1S/C28H43N10O12P/c1-15(32-17(3)39)23(40)33-16(2)24(41)36-21(14-50-51(47,48)49)27(44)37-13-5-7-22(37)26(43)35-20(6-4-12-31-28(29)30)25(42)34-18-8-10-19(11-9-18)38(45)46/h8-11,15-16,20-22H,4-7,12-14H2,1-3H3,(H,32,39)(H,33,40)(H,34,42)(H,35,43)(H,36,41)(H4,29,30,31)(H2,47,48,49)/t15-,16-,20-,21-,22-/m0/s1
SMILES: CC(C(=O)NC(C)C(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C
Molecular Formula: C30H44F3N10O14P
Molecular Weight: 856.7 g/mol

[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate

CAS No.: 202739-37-5

Cat. No.: VC3233417

Molecular Formula: C30H44F3N10O14P

Molecular Weight: 856.7 g/mol

* For research use only. Not for human or veterinary use.

[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate - 202739-37-5

Specification

CAS No. 202739-37-5
Molecular Formula C30H44F3N10O14P
Molecular Weight 856.7 g/mol
IUPAC Name [(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate
Standard InChI InChI=1S/C28H43N10O12P/c1-15(32-17(3)39)23(40)33-16(2)24(41)36-21(14-50-51(47,48)49)27(44)37-13-5-7-22(37)26(43)35-20(6-4-12-31-28(29)30)25(42)34-18-8-10-19(11-9-18)38(45)46/h8-11,15-16,20-22H,4-7,12-14H2,1-3H3,(H,32,39)(H,33,40)(H,34,42)(H,35,43)(H,36,41)(H4,29,30,31)(H2,47,48,49)/t15-,16-,20-,21-,22-/m0/s1
Standard InChI Key AEMMSXMXLOALOM-SEKUGKFMSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O
SMILES CC(C(=O)NC(C)C(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C
Canonical SMILES CC(C(=O)NC(C)C(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Nomenclature

The compound under investigation possesses a complex chemical structure with multiple chiral centers and functional groups. Its complete identification requires consideration of various nomenclature systems and identifiers used across chemical databases and literature.

Primary Identifiers

The compound is primarily identified through several standard chemical identifiers as outlined in Table 1.

Identifier TypeValue
CAS Number202739-37-5
Molecular FormulaC30H44F3N10O14P (as trifluoroacetic acid salt)
Molecular Formula (free acid)C28H43N10O12P
Molecular Weight856.7 g/mol (as trifluoroacetic acid salt)
Minimum Purity95%

Table 1: Primary chemical identifiers for the compound

Alternative Names and Abbreviations

The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting its peptide sequence and functional groups. These are presented in Table 2.

Alternative NameDescription
Ac-Ala-Ala-Ser(PO3H2)-Pro-Arg-pNAPeptide sequence notation with phosphorylated serine and p-nitroaniline
L-Argininamide, N-acetyl-L-alanyl-L-alanyl-O-phosphono-L-seryl-L-prolyl-N-(4-nitrophenyl)-(9CI)Chemical Abstracts nomenclature based on the argininamide component

Table 2: Alternative names for the compound

The IUPAC name represents the comprehensive chemical nomenclature for this compound, detailing its stereochemistry and structural configuration. It specifically designates the compound as having multiple (2S) stereochemical centers, which are crucial for its biological activity and molecular recognition properties .

Structural Characteristics and Properties

Molecular Structure

The compound represents a synthetic phosphopeptide with a defined sequence of amino acids. The core structure consists of a pentapeptide backbone with specific stereochemistry at each chiral center, which is essential for its recognition by target enzymes and receptors.

The structural components include:

  • An N-terminal acetylated alanine residue

  • A second alanine residue

  • A phosphorylated serine residue (key functional group)

  • A proline residue (introduces a conformational constraint)

  • An arginine residue with a diaminomethylideneamino (guanidino) group

  • A C-terminal para-nitroaniline (pNA) group

Physicochemical Properties

The physicochemical properties of the compound are derived from its complex peptide structure and functional groups. These properties influence its stability, solubility, and reactivity in various research applications.

PropertyDescription
Physical StateSolid at room temperature
SolubilityLikely soluble in polar solvents such as water, DMSO, or methanol
StabilityRequires storage in cool, dry conditions for long-term stability
Hazard ClassificationNot classified as hazardous material for transport
Spectroscopic FeaturesCharacteristic absorption due to nitroaniline group

Table 3: Key physicochemical properties of the compound

The presence of the phosphate group (PO3H2) on the serine residue confers distinctive chemical properties, including increased acidity and the ability to participate in hydrogen bonding networks. This phosphorylation site is likely a focal point for enzymatic interactions in research applications .

Applications in Research

Biochemical Research Applications

The compound's structure suggests several potential applications in biochemical and pharmacological research contexts. Its primary applications appear to be centered around enzyme kinetics and phosphorylation pathways.

The specific structural features of the compound make it particularly suitable for:

  • Serving as a substrate for kinases or phosphatases in enzymatic assays

  • Acting as a potential inhibitor of phosphorylation-dependent processes

  • Functioning as a chromogenic substrate for protease activity measurements

  • Providing a model compound for phosphopeptide analysis method development

The para-nitroaniline (pNA) group is particularly significant as it can serve as a chromogenic reporter group. Upon enzymatic cleavage, the release of free pNA can be monitored spectrophotometrically, making this compound potentially useful in enzyme activity assays .

Analytical Methods and Characterization

Mass Spectrometry Analysis

Mass spectrometry plays a crucial role in the characterization and analysis of this phosphopeptide. Recent advancements in fragment mass spectrum prediction have significantly enhanced the capabilities for phosphosite localization in such complex molecules.

Several computational approaches have been developed for predicting the mass spectrometric behavior of phosphopeptides like this compound:

  • DeepMS2: A deep learning approach for MS/MS spectrum prediction

  • pDeep2: A specialized model trained specifically on phosphopeptide data

  • MS2PIP: A prediction tool that can be adapted for phosphopeptide analysis

These methods facilitate the accurate identification and structural characterization of the compound in complex mixtures, particularly when analyzing samples from phosphoproteomics studies.

Spectral Matching Techniques

For the analysis of phosphopeptides like the compound under discussion, spectral matching using in silico reference spectra has emerged as a sensitive method that complements probability-based approaches for accurate site localization.

The methodology typically involves:

  • Generation of in silico MS/MS spectra for each candidate phosphosite

  • Matching experimental spectra to these predicted spectra

  • Calculation of deltaDP scores to determine the most likely phosphorylation site

  • Application of false localization rate (FLR) metrics to ensure accuracy

These techniques are particularly valuable when working with complex phosphopeptides that may have multiple potential phosphorylation sites, as they provide robust methods for site-specific characterization.

Supplier ReferenceQuantityPricing (as of April 2025)
3D-FA110823250 μg333.00 €
3D-FA110823500 μg463.00 €
3D-FA1108231 mg717.00 €
3D-FA1108232 mg1,110.00 €
3D-FA1108235 mg2,390.00 €
IN-DA0028DAUndefined sizeInquiry-based pricing

Table 4: Commercial availability of the compound

Quality Assurance

Commercial suppliers typically provide quality assurance documentation for this compound, including:

  • Certificates of Analysis (COA) detailing purity specifications

  • Safety Data Sheets (SDS) outlining handling precautions

  • Batch-specific analytical data confirming identity and purity

The compound is generally backed with full quality assurance protocols and shipped from specialized facilities via established carriers such as FedEx, UPS, or DHL .

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